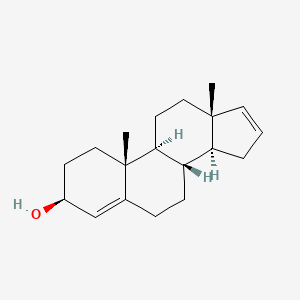

Androsta-4,16-dien-3-ol, (3beta)-

准备方法

法西地诺的合成路线涉及使用类固醇前体。具体的合成途径和反应条件是专有的,未公开。 工业生产方法可能涉及多步有机合成过程,包括类固醇骨架的形成以及随后进行官能化以达到所需的分子结构 .

化学反应分析

2.1. Hydroxylation and Rearrangement

The initial step often involves the hydroxylation of steroid precursors such as dehydroepiandrosterone (DHEA). The enzyme cytochrome P45017α plays a crucial role in this transformation by facilitating the conversion of DHEA into androsta-4,16-dien-3-ol through hydroxylation and lyase activities.

2.2. Cross-Coupling Reactions

Further modifications can be achieved through palladium-catalyzed cross-coupling reactions. For instance, the reaction of 17-iodoandrosta-5,16-dien-3beta-ol with various nucleophiles can yield derivatives with enhanced biological activity. This method allows for the introduction of different functional groups at the 17-position, which can significantly alter the compound's properties and efficacy.

2.3. Acetylation

Acetylation is another common modification that enhances solubility and bioavailability. The acetylation of androsta-4,16-dien-3-ol can be performed using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or sodium carbonate.

Chemical Reactions Involving Androsta-4,16-dien-3-ol

The following table summarizes key chemical reactions involving androsta-4,16-dien-3-ol:

| Reaction Type | Reactants | Products | Conditions |

|---|---|---|---|

| Hydroxylation | Dehydroepiandrosterone + O₂ | Androsta-4,16-dien-3-ol | Enzymatic (P450) |

| Cross-Coupling | 17-Iodoandrosta-5,16-dien-3beta-ol + Nucleophile | Various substituted androstenes | Pd catalyst in THF |

| Acetylation | Androsta-4,16-dien-3-ol + Acetic Anhydride | 17-Acetoxyandrosta-4,16-dien-3-ol | Base (pyridine) |

| Esterification | Androsta-4,16-dien-3-ol + Acid | Androsta derivatives with ester functional groups | Acid catalysis |

Biological Activity and Mechanism of Action

Androsta-4,16-dien-3-ol exhibits significant biological activity due to its structural similarity to other steroid hormones. It acts primarily as an inhibitor of cytochrome P450 enzymes involved in steroidogenesis.

4.1. Inhibition of Cytochrome P45017α

Research has demonstrated that androsta derivatives can inhibit cytochrome P45017α with high potency (IC50 values in the low nanomolar range), which is critical for the synthesis of testosterone from precursor steroids. The presence of the 16,17-double bond is essential for irreversible binding to this enzyme .

4.2. Potential Therapeutic Uses

Given its ability to modulate androgen levels, androsta derivatives are being explored for their potential in treating conditions like prostate cancer and other androgen-dependent disorders . The inhibition of androgen synthesis could lead to decreased tumor growth and improved patient outcomes.

科学研究应用

Pheromone Research

Role as a Pheromone:

Androsta-4,16-dien-3-ol is primarily studied for its potential role as a human pheromone. Pheromones are chemical signals that can influence the behavior and physiology of individuals of the same species. Research indicates that this compound may affect mood, social behavior, and perception, particularly in females .

Mechanism of Action:

The proposed mechanism involves interaction with olfactory receptors, leading to neurobiological responses that can alter emotional states and social interactions . Studies have shown that exposure to androstadienol can enhance attraction and influence interpersonal dynamics .

Case Studies:

A systematic review of studies on human pheromones highlighted the effects of androstadienol on social behaviors. For instance, one study demonstrated that individuals exposed to pheromone-laden extracts exhibited changes in menstrual synchrony, suggesting a biological communication mechanism . However, methodological critiques indicate the need for further validation of these findings .

Therapeutic Uses

Anxiety Disorders:

Androsta-4,16-dien-3-ol is under investigation for its therapeutic potential in treating anxiety disorders. VistaGen Therapeutics is developing a nasal spray formulation (PH94B) for the acute treatment of social anxiety disorder (SAD) and generalized anxiety disorder (GAD) .

Clinical Trials:

Clinical trials have shown promising results for PH94B in reducing anxiety symptoms without the side effects commonly associated with traditional anxiolytics . The compound acts on vomeronasal receptors, which may mediate its anxiolytic effects by enhancing GABAergic activity in the brain .

Fragrance Industry

Applications in Perfumes:

Androsta-4,16-dien-3-ol is utilized in the fragrance industry due to its unique scent profile and potential pheromonal properties. It is often incorporated into perfumes and colognes aimed at enhancing sexual attraction and social appeal .

Market Impact:

The inclusion of this compound in fragrance formulations has been linked to increased consumer interest in products marketed as enhancing attractiveness through pheromonal effects. Its use reflects a growing trend towards scientifically-backed ingredients in personal care products.

Data Table: Summary of Applications

| Application Area | Description | Current Status |

|---|---|---|

| Pheromone Research | Influence on mood and social behavior; potential for enhancing attraction | Ongoing studies |

| Therapeutic Uses | Treatment for social anxiety disorder (PH94B) | Phase III clinical trials ongoing |

| Fragrance Industry | Used in perfumes for pheromonal properties | Widely used |

作用机制

法西地诺通过激活外周鼻化学感觉神经元受体发挥作用。这些神经元反过来激活嗅球中连接到边缘杏仁核的神经回路的子集,边缘杏仁核参与社交焦虑症的病理生理学。 这种机制与传统的抗焦虑药物有本质区别,因为它不需要全身分布或对脑神经元直接起作用 .

相似化合物的比较

法西地诺因其特定的作用机制和快速起效而与其他类似化合物区别开来。类似的化合物包括:

雄甾二烯醇: 一种具有相似结构特性的内源性信息素。

雄甾烯醇: 一种已知可以作为GABA A受体的正变构调节剂的信息素。

雄甾二烯酮: 另一种具有抗焦虑作用的信息素.

生物活性

Androsta-4,16-dien-3-ol (3beta) is a steroid compound with significant biological activity, particularly in the context of androgen receptor modulation and its potential therapeutic applications in prostate cancer treatment. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Androsta-4,16-dien-3-ol (3beta), with the molecular formula C19H28O, is structurally related to other androgens and has been studied for its interactions with the androgen receptor (AR). Its unique structure allows it to function as both an androgen synthesis inhibitor and an antiandrogen.

- CYP17 Inhibition : Research indicates that Androsta-4,16-dien-3-ol (3beta) acts as a potent inhibitor of the cytochrome P450 17A1 enzyme (CYP17), which is crucial for androgen biosynthesis. Inhibiting this enzyme can significantly reduce levels of testosterone and other androgens, making it a candidate for prostate cancer therapy .

- Androgen Receptor Antagonism : This compound has been shown to bind to the androgen receptor, preventing the action of androgens like dihydrotestosterone (DHT). Studies have demonstrated that it can inhibit AR-mediated transcriptional activity in prostate cancer cell lines, leading to reduced cell proliferation .

Pharmacological Effects

In Vitro Studies :

- In LNCaP prostate cancer cells, Androsta-4,16-dien-3-ol (3beta) exhibited significant growth inhibition in DHT-stimulated conditions. The IC50 values were reported in the low micromolar range, indicating potent anti-proliferative effects comparable to established antiandrogens such as bicalutamide .

In Vivo Studies :

- In animal models, administration of Androsta-4,16-dien-3-ol (3beta) resulted in substantial tumor growth inhibition in androgen-dependent prostate cancer xenografts. For instance, a dosing regimen of 50 mg/kg led to a 93.8% reduction in tumor volume compared to control groups .

Table 1: Summary of Biological Activity

Additional Research Insights

常见问题

Basic Research Questions

Q. What are the standard analytical methods for confirming the identity and purity of Androsta-4,16-dien-3-ol, (3β)- in synthetic preparations?

- Methodology : High-performance liquid chromatography (HPLC) is used to determine purity (e.g., 99.81% as per MedChemExpress data), while H NMR validates structural integrity . Gas chromatography–mass spectrometry (GC-MS) and thin-layer chromatography (TLC) are employed for derivative identification in biological matrices . For novel compounds, full spectroscopic characterization (NMR, MS) and comparison to literature data are essential .

Q. What safety protocols are recommended for handling Androsta-4,16-dien-3-ol, (3β)- in laboratory settings?

- Guidelines :

- Use fume hoods for dust control and ensure adequate ventilation during handling .

- Wear PPE: nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- In case of spills, collect contaminated material in sealed containers and dispose of via approved hazardous waste protocols .

- Store in sealed containers at recommended temperatures (-20°C for powders; -80°C for solutions) .

Q. How is Androsta-4,16-dien-3-ol, (3β)- synthesized, and what are critical characterization steps?

- Synthesis : Common routes include derivatization of steroidal precursors (e.g., via acetate esters or halogenation) . For example, 17-(3-pyridinyl) derivatives are synthesized using palladium-catalyzed cross-coupling reactions .

- Characterization : Confirm regioselectivity and stereochemistry via H/C NMR and X-ray crystallography. Purity must be verified by HPLC, and intermediates tracked using TLC .

Advanced Research Questions

Q. What metabolic pathways involve Androsta-4,16-dien-3-ol, (3β)- in human axillary microbiota, and how are intermediates detected?

- Pathways : Coryneform bacteria oxidize C-3 hydroxyl groups to produce odorous ketones (e.g., androsta-4,16-dien-3-one) . Nasal epithelium studies show tissue-specific metabolism, with 5α-reductase activity generating reduced derivatives .

- Detection : GC-MS quantifies volatile metabolites (e.g., androsta-5,16-dien-3-one), while radioimmunoassays (RIA) track non-volatile intermediates in biological fluids .

Q. How can researchers address high interindividual variability observed in quantitative assessments of Androsta-4,16-dien-3-ol, (3β)- derivatives in biological samples?

- Strategies :

- Normalize data to creatinine or protein content in axillary extracts .

- Use isotopic internal standards (e.g., H- or C-labeled analogs) in GC-MS to improve accuracy .

- Conduct longitudinal studies to account for hormonal fluctuations .

Q. What experimental designs are optimal for studying the stereochemical effects of Androsta-4,16-dien-3-ol, (3β)- on receptor binding?

- Approach :

- Synthesize enantiomers and diastereomers via chiral catalysts or enzymatic resolution .

- Use surface plasmon resonance (SPR) or fluorescence polarization assays to measure binding affinity to olfactory or androgen receptors .

- Computational docking studies (e.g., AutoDock Vina) predict binding modes, validated by mutagenesis .

Q. What experimental strategies resolve contradictions in reported metabolic pathways of Androsta-4,16-dien-3-ol, (3β)- across microbial models?

- Solutions :

属性

IUPAC Name |

(3S,8S,9S,10R,13R,14S)-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h3,9,12,14-17,20H,4-8,10-11H2,1-2H3/t14-,15-,16-,17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYVFCEPOUVGTNP-DYKIIFRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC=C2)CCC4=CC(CCC34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC=C2)CCC4=C[C@H](CC[C@]34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901032322 | |

| Record name | 4,16-Androstadien-3beta-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901032322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

There is little information available on the mechanism of action of vomeropherins. These compounds are delivered to the nasal passages and bind to chemoreceptors that in turn affect the hypothalamus and the limbic system. | |

| Record name | PH94B | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04968 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

23062-06-8 | |

| Record name | Androsta-4,16-dien-3β-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23062-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Androsta-4,16-dien-3-ol, (3beta)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023062068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,16-Androstadien-3beta-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901032322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fasedienol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DTW1NJ7IJH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。